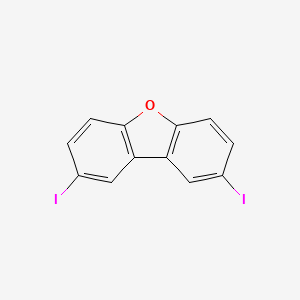

2,8-Diiododibenzofuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,8-diiododibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6I2O/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTLGHDNPWVFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C3=C(O2)C=CC(=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348299 | |

| Record name | 2,8-Diiododibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5943-11-3 | |

| Record name | 2,8-Diiododibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-DIIODODIBENZOFURAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Geometry of 2,8-Diiododibenzofuran

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, geometry, and chemical properties of 2,8-diiododibenzofuran. While direct crystallographic data for this specific derivative is not publicly available, this document synthesizes information from the parent dibenzofuran molecule, analogous halogenated structures, and computational chemistry principles to present a robust and scientifically grounded overview. The guide covers the core molecular framework, the influence of iodine substitution on geometry and electronic properties, a validated protocol for its synthesis, and its strategic application as a versatile scaffold in medicinal chemistry and materials science. Particular emphasis is placed on its utility in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.

Introduction: The Strategic Importance of the Dibenzofuran Scaffold

Dibenzofuran is a rigid, planar heterocyclic system consisting of two benzene rings fused to a central furan ring.[1][2] This scaffold is of significant interest in medicinal chemistry and materials science due to its unique structural and electronic properties. The planarity and aromaticity of the dibenzofuran core make it an attractive building block for creating conjugated systems used in organic electronics.[3] In drug development, it serves as a bioisostere for other tricyclic systems and provides a rigid framework for the precise spatial orientation of functional groups.

Halogenated dibenzofurans, such as the 2,8-disubstituted analogues, are particularly valuable synthetic intermediates.[4] The iodine atoms in this compound serve as highly reactive handles for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.[3] This guide elucidates the foundational structural and chemical characteristics of this compound to empower its effective utilization in research and development.

Molecular Structure and Geometry

The fundamental geometry of this compound is best understood by starting with the experimentally determined structure of the parent molecule, dibenzofuran.

The Core Dibenzofuran Framework

The crystal structure of dibenzofuran has been resolved by X-ray diffraction, revealing a nearly planar molecule.[3][5] The molecule possesses C₂ᵥ symmetry. The benzene rings exhibit a slight dihedral angle of approximately 1.2-2.2° with the central furan ring, resulting in a very subtle 'boat' configuration rather than being perfectly flat.[3][5] This minor deviation from planarity is a characteristic feature of the dibenzofuran system.

The key bond lengths and angles for the core dibenzofuran structure are summarized in Table 1, based on crystallographic data.

Table 1: Experimental Bond Lengths and Angles for Dibenzofuran (Data sourced from Banerjee, A. (1973). Acta Cryst. B29, 2070.)[3]

| Bond/Angle | Type | Length (Å) / Angle (°) |

| C-O | Furan Ring | ~1.385 |

| C-C (internal) | Furan Ring | ~1.480 |

| C-C | Benzene Rings | 1.380 - 1.410 |

| C-O-C | Furan Ring | ~104.4° |

| C-C-O | Furan Ring | ~112.9° |

| C-C-C | Benzene Rings | 115.3° - 123.9° |

Predicted Geometry of this compound

The introduction of iodine atoms at the 2 and 8 positions maintains the molecule's C₂ᵥ symmetry. The primary geometric changes will be localized around the carbon-iodine bonds.

-

C-I Bond Length: The carbon-iodine bond length in aromatic systems is typically in the range of 2.08 - 2.12 Å.

-

Steric Effects: Iodine is a large atom, but its placement at the 2 and 8 positions, which are para to the furan oxygen and well-separated, minimizes intramolecular steric strain. Therefore, significant distortion of the core dibenzofuran planarity is not expected.

-

Electronic Effects: The electron-withdrawing nature of iodine will influence the electronic distribution within the aromatic system but is not predicted to cause major changes in the core bond lengths and angles.

Computational geometry optimization using Density Functional Theory (DFT) is a reliable method for predicting the precise structural parameters in the absence of experimental data.[6][7][8] Such models would confirm the near-planarity and provide precise values for the C-I bond lengths and the C-C-I bond angles.

Caption: Molecular structure of this compound with IUPAC numbering.

Synthesis and Characterization

The synthesis of this compound is most effectively achieved through the direct electrophilic iodination of dibenzofuran. This approach is analogous to the well-documented synthesis of 2,8-dibromodibenzofuran.[9][10]

Proposed Synthetic Protocol

This protocol is adapted from the established procedure for the direct bromination of dibenzofuran.[10] The key modification is the use of an appropriate iodinating agent. A common and effective reagent for this transformation is Iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent like periodic acid.

Materials:

-

Dibenzofuran (1.0 eq)

-

Iodine (2.1 eq)

-

Periodic Acid (H₅IO₆) (0.45 eq)

-

Glacial Acetic Acid

-

Sulfuric Acid (catalytic amount)

-

Deionized Water

-

Saturated Sodium Thiosulfate solution

-

Ethanol or Hexane for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve dibenzofuran (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Add iodine (2.1 eq), periodic acid (0.45 eq), and a catalytic amount of concentrated sulfuric acid to the stirred solution.

-

Heating: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the mixture to room temperature and pour it slowly into a beaker of cold deionized water. A precipitate should form.

-

Workup: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with deionized water and a saturated solution of sodium thiosulfate (to remove unreacted iodine).

-

Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol or hexane to yield this compound as a white to off-white crystalline solid.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Full characterization is essential to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Due to the C₂ᵥ symmetry, the proton spectrum will be simple. Three distinct signals are expected: a doublet for H4/H6, a doublet of doublets for H3/H7, and a doublet for H1/H9. The chemical shifts will be downfield compared to dibenzofuran due to the electron-withdrawing effect of iodine. For comparison, the analogous signals for 2,8-dibromodibenzofuran appear at approximately 8.03 (d), 7.58 (dd), and 7.44 (d) ppm.[10]

-

¹³C NMR: Six unique carbon signals are expected. The carbons directly attached to iodine (C2/C8) will show a significantly upfield shift due to the "heavy atom effect," a key spectroscopic signature. The other carbon signals can be assigned based on standard correlation spectroscopy (HSQC, HMBC). The predicted shifts are compared to the parent dibenzofuran in Table 2.

-

Table 2: Experimental ¹³C NMR Chemical Shifts for Dibenzofuran and Predicted Shifts for this compound (Dibenzofuran data sourced from ChemicalBook, CB0338385)[11]

| Carbon Position | Dibenzofuran (ppm) | Predicted this compound (ppm) | Rationale for Prediction |

| C1 / C9 | 111.9 | ~114-116 | Minor deshielding from adjacent C-I bond. |

| C2 / C8 | 127.8 | ~95-100 | Strong shielding from "heavy atom effect" of iodine. |

| C3 / C7 | 123.2 | ~130-133 | Deshielding due to para-iodine. |

| C4 / C6 | 121.5 | ~122-124 | Minor influence from meta-iodine. |

| C4a / C5a | 124.8 | ~126-128 | Minor deshielding. |

| C9a / C9b | 156.7 | ~155-157 | Minimal change expected at the bridgehead. |

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 419.85, corresponding to the molecular formula C₁₂H₆I₂O. The isotopic pattern will be characteristic of a molecule containing two iodine atoms.

-

Infrared (IR) Spectroscopy: The spectrum will be dominated by C-H stretching (aromatic, >3000 cm⁻¹), C=C stretching (aromatic, ~1600-1450 cm⁻¹), and the characteristic C-O-C asymmetric stretch of the furan ring (~1280 cm⁻¹).

Applications in Drug Discovery and Materials Science

The synthetic utility of this compound is primarily derived from the reactivity of its two C-I bonds, which are ideal for sequential or double cross-coupling reactions.

A Scaffold for Palladium-Catalyzed Cross-Coupling

The biaryl motif is a privileged structure in many approved pharmaceutical agents.[12] The Suzuki-Miyaura coupling reaction is a powerful and widely used method for constructing these C-C bonds.[13] Aryl iodides are the most reactive among halogens in the key oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions compared to bromides or chlorides.[14]

This compound can be used to generate vast libraries of compounds for structure-activity relationship (SAR) studies. By coupling different boronic acids or esters to the 2 and 8 positions, researchers can systematically probe the chemical space around the rigid dibenzofuran core. This is invaluable for optimizing ligand-receptor interactions in drug design.

Caption: Use of this compound in a double Suzuki-Miyaura reaction.

Potential Biological and Toxicological Profile

It is important to note that many halogenated dibenzofurans are classified as dioxin-like compounds. They can bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, which mediates a range of toxicological effects.[4] Any drug development program utilizing this scaffold must include early screening for AhR activation to mitigate potential toxicity.

Conclusion

This compound is a synthetically valuable molecule whose structure is defined by a rigid, near-planar tricyclic core. While specific experimental geometric data is pending, its structure can be confidently predicted based on the well-characterized dibenzofuran parent. The true value of this compound lies in its two highly reactive iodine substituents, which position it as an ideal building block for creating complex molecular architectures. Its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling makes it a powerful tool for researchers in drug discovery and materials science seeking to innovate on a proven and reliable scaffold.

References

- Banerjee, A. (1973). The crystal and molecular structure of dibenzofuran. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 29(10), 2070-2074.

- Rettig, S. J., & Trotter, J. (1993). Structure of dibenzofuran-d8, C12D8O, at 173 K.

- Dideberg, O., Dupont, L., & Andre, J. M. (1972). The crystal structure of dibenzofuran. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(4), 1002-1007.

- PubChem. (n.d.). 2,8-Dibromodibenzofuran.

- Shafi, S. S., Subaash, R., & Senthilkumar, S. (2021). Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. Indian Journal of Chemistry, 60B, 1022-1026.

- Wikipedia. (n.d.). Dibenzofuran.

- Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C–H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(15), 7594–7600.

- Orita, A., et al. (2003). Synthesis of (R,R)-4,6-Dibenzofurandiyl-2,2'-Bis (4-Phenyloxazoline) (DBFOX/PH)

- Resendiz-Lara, N., et al. (2014). Regio- and stereospecific oxidation of fluorene, dibenzofuran, and dibenzothiophene by naphthalene dioxygenase. Applied and Environmental Microbiology, 80(12), 3817-3825.

- Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. PubMed, PMID: 26114867.

- Li, J., et al. (2018). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega, 3(10), 13633–13640.

- Poblotzki, A., et al. (2019). Dispersion-controlled docking preference: multi-spectroscopic study on complexes of dibenzofuran with alcohols and water. Physical Chemistry Chemical Physics, 21(30), 16593-16603.

- SpectraBase. (n.d.). Dibenzofuran.

- BenchChem. (2025). Application Notes and Protocols: 2,5-Diiodophenol in Suzuki-Miyaura Cross-Coupling Reactions.

- PubChem. (n.d.). 2,8-Dibromodibenzofuran.

- El-Azhary, M. A., et al. (2025).

- Roy, K., et al. (2008). Computational study of the oxidation and decomposition of dibenzofuran under atmospheric conditions. The Journal of Physical Chemistry A, 112(35), 8097–8106.

- Li, J., et al. (2018). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. Semantic Scholar.

- Poblotzki, A., et al. (2019). Dispersion-controlled docking preference: multi-spectroscopic study on complexes of dibenzofuran with alcohols and water.

- Al-Hussain, S. A., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Chemistry & Biodiversity, e202400898.

- ResearchGate. (n.d.). Optimized Geometry of 1-Benzofuran in the Gaseous Phase.

- Cornforth, J. W., Sierakowski, A. F., & Wallace, T. W. (1982). A convenient synthesis of two dibenzofurans. Australian Journal of Chemistry, 35(11), 2331-2334.

- Cheméo. (n.d.). Dibenzofuran, 2,8-dibromo-.

- Pharmaffiliates. (n.d.). CAS No : 10016-52-1| Chemical Name : Dibenzofuran,2,8-dibromo-.

- Al-Hussain, S. A., et al. (2022). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. SciSpace.

- Billingsley, K. L., & Buchwald, S. L. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1641–1649.

- Mohammed, A. T. A., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Knowledge, 3(1), 1-15.

- Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3434.

- Miao, C.-B., et al. (2015). Palladium-Catalyzed Double-Suzuki–Miyaura Reactions Using Cyclic Dibenziodoniums: Synthesis of o-Tetraaryls. The Journal of Organic Chemistry, 80(24), 12516–12523.

- Hagenmaier, H., et al. (1993). Polyfluorinated dibenzodioxins and dibenzofurans--synthesis, analysis, formation and toxicology. Chemosphere, 27(1-3), 25-32.

Sources

- 1. Dibenzofuran - Wikipedia [en.wikipedia.org]

- 2. Dibenzofuran | 132-64-9 [chemicalbook.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. 2,8-Dibromodibenzofuran | C12H6Br2O | CID 82290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Computational study of the oxidation and decomposition of dibenzofuran under atmospheric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2,8-DIBROMODIBENZOFURAN | 10016-52-1 [chemicalbook.com]

- 10. 2,8-DIBROMODIBENZOFURAN synthesis - chemicalbook [chemicalbook.com]

- 11. Dibenzofuran(132-64-9) 13C NMR [m.chemicalbook.com]

- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electronic Properties of 2,8-Diiododibenzofuran Derivatives

Abstract

Dibenzofuran and its derivatives represent a cornerstone in the development of advanced organic electronic materials. Their rigid, planar structure and inherent thermal stability make them ideal candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The functionalization of the dibenzofuran core, particularly at the 2 and 8 positions, offers a powerful strategy for fine-tuning the electronic and photophysical properties of these materials. This guide provides a comprehensive technical overview of the electronic properties of 2,8-diiododibenzofuran derivatives, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the synthesis, the profound impact of iodine substitution on electronic structure, and the key experimental and computational methodologies used for their characterization.

The Strategic Importance of the Dibenzofuran Core

The dibenzofuran moiety, consisting of two benzene rings fused to a central furan ring, is an electron-rich heteroaromatic system.[2] This inherent electronic character, combined with its structural rigidity, provides an excellent foundation for constructing high-performance organic electronic materials.[3] The ease of functionalization at various positions on the dibenzofuran core allows for the precise tuning of its electronic properties to meet the specific demands of a given application.[1] For instance, the introduction of hole-transporting or electron-transporting moieties can be tailored to optimize charge injection and transport in OLEDs.[4]

The Role of 2,8-Diiodination in Modulating Electronic Properties

The introduction of iodine atoms at the 2 and 8 positions of the dibenzofuran core is a strategic choice for several reasons:

-

Synthetic Versatility: The carbon-iodine bond is relatively weak, making this compound a versatile building block for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the straightforward introduction of a wide range of functional groups to further tailor the molecule's properties.[5][6]

-

Heavy Atom Effect: The presence of the heavy iodine atoms can enhance spin-orbit coupling. This "heavy atom effect" promotes intersystem crossing (ISC), a process that is highly beneficial for the efficiency of phosphorescent OLEDs.[5]

-

Electronic Perturbation: Halogen atoms, being electronegative, act as electron-withdrawing groups through inductive effects. This generally leads to a stabilization (lowering) of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[7] The extent of this stabilization is influenced by the specific halogen, with the effect being less pronounced for iodine compared to more electronegative halogens like fluorine or chlorine.

-

Solid-State Packing: The steric bulk of the iodine atoms can influence the intermolecular interactions and packing of the molecules in the solid state. This can prevent undesirable crystallization and promote the formation of amorphous films, which are often advantageous for achieving uniform and stable device performance.[5]

Synthesis of this compound

The synthesis of this compound can be achieved through the direct iodination of dibenzofuran. A general and effective method involves the use of molecular iodine in the presence of an oxidizing agent to prevent the reverse reaction caused by the formation of hydrogen iodide.[9]

Experimental Protocol: Synthesis of this compound

Materials:

-

Dibenzofuran

-

Molecular Iodine (I₂)

-

Iodic Acid (HIO₃) or other suitable oxidizing agent (e.g., nitric acid, hydrogen peroxide)

-

Ethanol or Glacial Acetic Acid (as solvent)

-

Sodium thiosulfate solution

-

Deionized water

Procedure:

-

Dissolve dibenzofuran in a suitable solvent (e.g., glacial acetic acid) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add molecular iodine to the solution.

-

Slowly add the oxidizing agent (e.g., iodic acid) to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into an excess of deionized water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it with a dilute aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with deionized water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain pure this compound.

Causality Behind Experimental Choices:

-

Oxidizing Agent: The iodination of aromatic compounds with molecular iodine is a reversible reaction. The oxidizing agent is crucial to oxidize the hydrogen iodide (HI) byproduct, shifting the equilibrium towards the formation of the iodinated product.[9]

-

Solvent: Glacial acetic acid or ethanol are commonly used as they are relatively polar and can dissolve both the dibenzofuran and the iodinating reagents.

-

Purification: The washing and recrystallization steps are essential to remove unreacted starting materials, byproducts, and any remaining iodine to ensure the purity of the final product, which is critical for its use in electronic devices.

Caption: Synthetic workflow for this compound.

Characterization of Electronic Properties

A combination of electrochemical and spectroscopic techniques, supported by computational modeling, is employed to fully characterize the electronic properties of this compound derivatives.

Experimental Characterization

Cyclic Voltammetry (CV): Determining HOMO and LUMO Energy Levels

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule and determine its frontier molecular orbital (HOMO and LUMO) energy levels.[10][11]

Experimental Protocol: Cyclic Voltammetry

-

Solution Preparation: Prepare a dilute solution (typically 1 mM) of the this compound derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell Setup: Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[12]

-

Ferrocene Calibration: Record the cyclic voltammogram of a ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same experimental conditions. The Fc/Fc⁺ couple serves as an internal standard.

-

Data Acquisition: Record the cyclic voltammogram of the sample solution, scanning the potential to observe the oxidation and reduction peaks.

-

Data Analysis:

-

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical equations:

-

HOMO (eV) = -[Eox - E1/2(Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Ered - E1/2(Fc/Fc⁺) + 4.8]

-

The electrochemical band gap (Eg) is the difference between the LUMO and HOMO levels.

-

-

Trustworthiness of the Protocol: The use of an internal ferrocene standard provides a self-validating system by referencing the measured potentials to a well-established redox couple, ensuring the accuracy and reproducibility of the determined energy levels.

UV-Visible Spectroscopy: Determining the Optical Band Gap

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of the absorption spectrum in the long-wavelength region corresponds to the energy required to promote an electron from the HOMO to the LUMO.

Experimental Protocol: UV-Visible Spectroscopy

-

Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., chloroform or THF).

-

Record the UV-Vis absorption spectrum.

-

Determine the absorption edge (λonset) from the spectrum.

-

Calculate the optical band gap (Egopt) using the equation: Egopt (eV) = 1240 / λonset (nm).

Caption: Relationship between properties and applications.

Conclusion

This compound is a strategically important building block in the design of next-generation organic electronic materials. While direct experimental data on its electronic properties are sparse, a comprehensive understanding can be built upon the well-established chemistry of the dibenzofuran core, the predictable effects of halogenation, and the power of computational modeling. The synthetic versatility of the diiodo- functionality opens up a vast chemical space for creating novel materials with tailored HOMO/LUMO levels and charge transport characteristics. This guide has provided the foundational knowledge and practical methodologies for researchers to explore, characterize, and ultimately harness the potential of this compound derivatives in advanced electronic applications.

References

- Effect of Substitution Position of Dibenzofuran-terminated Robust Hole-transporters on Physical Properties and TADF OLED Perfor. (2022). [Source details not fully provided]

- The Impact of Iodine Substitution on Material Properties in Organic Electronics. (2025). [Source details not fully provided]

- Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. (2024).

- Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. (2021). Molecules, 26(9), 2717. [Link]

- Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. (2024). Molecules, 29(6), 1208. [Link]

- A Comparative Analysis of Dibenzofuran-Based Functional Materials in Optoelectronics. (n.d.). BenchChem. [URL not provided in search results]

- Study of The Molecular Structure, Electronic Structure, Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Usin. (n.d.). Nepal Journals Online. [Link]

- Synthesis, Characterization, and Charge-Transport Properties of Halogenated Dibenzo[a,j]perylenes. (2020). The Journal of Organic Chemistry, 85(19), 12243–12251. [Link]

- Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis. (2018).

- Synthesis, Characterization, and Charge-Transport Properties of Halogenated Dibenzo[ a, j]perylenes. (2020). The Journal of Organic Chemistry, 85(19), 12243-12251. [Link]

- Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study. (1989). Magnetic Resonance in Chemistry, 27(9), 815-822. [Link]

- Ch12 : EArS of heteroaromatics. (n.d.). University of Calgary. [Link]

- The Role of Dibenzofuran Derivatives in Modern OLED Technology. (n.d.). [Source details not fully provided]

- HOMO and LUMO, and electronic properties units for compounds (2-8)... (n.d.).

- Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. (2025). [Source details not fully provided]

- HOMO and LUMO frontier orbitals along with their corresponding energy... (n.d.).

- High-Efficiency Blue OLED Host Materials Based on New Anthracene-Dibenzofuran Deriv

- Advances in the Synthesis of Aromatic Iodo-compounds. (2025).

- Computational study of electron transport in halogen incorporated diindenotetracene compounds: crystal structure, charge transport and optoelectronic properties. (n.d.). Physical Chemistry Chemical Physics. [Link]

- Dibenzofuran-2-8-dibromo.pdf. (n.d.). Cheméo. [Link]

- Regioisomer Effects of Dibenzofuran-based Bipolar Host Materials on Yellow Phosphorescent OLED Device Performance. (n.d.).

- Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (2018). Journal of Visualized Experiments, (140), 58411. [Link]

- Aromatic Iodides: Synthesis and Conversion to Heterocycles. (2022). Molecules, 27(22), 7935. [Link]

- Publications | gershom. (n.d.). [Source details not fully provided]

- Cyclic voltammetry. (n.d.). In Wikipedia. [Link]

- Advances in the Direct Iodination of Aromatic Compounds. (n.d.).

- A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. (n.d.). Molecules. [Link]

- Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. (2024). [Source details not fully provided]

- Derivative compound treating dibenzofuran as core framework, and its application in OLED (organic light emission diode). (n.d.).

- RO10. Cyclic Voltammetry. (2023). Chemistry LibreTexts. [Link]

- Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors. (n.d.). New Journal of Chemistry. [Link]

- Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning. (n.d.).

- Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. (2025). Scientific Reports, 15, 12345. [Link]

- Electronic properties and vibrationally averaged structures of [[X with combining tilde]] 2Σ+ MgOH: a computational molecular spectroscopy study. (n.d.). Physical Chemistry Chemical Physics. [Link]

- Original Article: Computational Chemistry Approach for the Investigation of Structural, Electronic, Chemical and Quantum Chemica. (2021). [Source details not fully provided]

- Substituent Effect Analysis on Halogen Bonding Interactions. (n.d.). [Source details not fully provided]

- Analysis of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/PXDFs) in soil by gas chromatography tandem mass spectrometry (GC-MS/MS). (2012). Chemosphere, 87(7), 747-753. [Link]

- Halogen doping of p-type inorganic hole transport layer: electronic nature-based dopant engineering for modulating hole selectivity in inverted planar perovskite solar cells. (2024). [Source details not fully provided]

- CAS No : 10016-52-1| Chemical Name : Dibenzofuran,2,8-dibromo-. (n.d.).

- EFFECT OF HALOGENS ON THE STRUCTURAL AND ELECTRONIC PROPERTIES OF DIPHENYL- DIKETOPYRROLOPYRROLE AND ITS DERIV

- Impacts of Polarizable Continuum Models on the SCF Convergence and DFT Delocalization Error of Large Molecules. (n.d.). ChemRxiv. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,8-Dibromodibenzofuran | C12H6Br2O | CID 82290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Aromatic Iodides: Synthesis and Conversion to Heterocycles | MDPI [mdpi.com]

- 7. Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspace.lu.lv [dspace.lu.lv]

- 9. researchgate.net [researchgate.net]

- 10. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ossila.com [ossila.com]

- 12. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

Solubility of 2,8-Diiododibenzofuran in common organic solvents

An In-depth Technical Guide to the Solubility of 2,8-Diiododibenzofuran in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic compound with significant applications in organic electronics, pharmaceutical synthesis, and materials science.[1] Its utility in these fields is often contingent on its solubility in various organic solvents, which is a critical parameter for reaction setup, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It offers a framework for predicting solubility based on solvent properties and the molecule's structure, a detailed experimental protocol for quantitative solubility determination, and essential safety guidelines for handling this compound.

Introduction to this compound and its Solubility

This compound is a solid, crystalline organic compound with the molecular formula C₁₂H₆I₂O and a molecular weight of 419.99 g/mol .[1] It is characterized by a dibenzofuran core with two iodine atoms substituted at the 2 and 8 positions. This structure imparts a high degree of planarity and specific electronic properties, making it a valuable building block in the synthesis of complex organic molecules and materials.[1]

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution. For researchers and drug development professionals, understanding the solubility of this compound is crucial for:

-

Reaction Chemistry: Selecting appropriate solvents for homogeneous reaction mixtures, thereby influencing reaction rates and yields.

-

Purification: Developing effective crystallization and chromatographic purification methods.

-

Formulation: Preparing solutions of known concentrations for various applications, including in the development of organic light-emitting diodes (OLEDs) and pharmaceuticals.[1]

-

Analytical Characterization: Preparing samples for techniques such as NMR spectroscopy and UV-Vis spectrophotometry.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a non-ionic organic compound like this compound.[2] This principle states that a solute will be most soluble in a solvent that has a similar polarity.

Molecular Structure and Polarity of this compound:

-

Dibenzofuran Core: The dibenzofuran core is a large, rigid, and predominantly nonpolar aromatic system.

-

Oxygen Heteroatom: The oxygen atom in the furan ring introduces a slight dipole moment, but its effect is diminished by the large nonpolar carbocyclic framework.

-

Iodine Substituents: The two iodine atoms are large and polarizable, contributing to van der Waals forces. Their symmetric placement at the 2 and 8 positions may lead to a relatively low overall molecular dipole moment.

Based on this structure, this compound is expected to be a sparingly soluble compound in highly polar solvents like water and more soluble in nonpolar and moderately polar organic solvents.

Solvent Classification and Predicted Solubility:

| Solvent Class | Examples | Predicted Solubility of this compound | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | High | The nonpolar nature of these solvents aligns well with the large, nonpolar aromatic core of the solute. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Chloroform, Acetone | Moderate to High | These solvents have dipole moments that can interact with the polarizable iodine atoms and the ether linkage, while their organic character can solvate the aromatic rings. |

| Polar Protic | Methanol, Ethanol, Water | Low to Very Low | The strong hydrogen bonding networks in these solvents are not easily disrupted by the nonpolar solute. The energy required to create a cavity for the solute molecule is high. |

Experimental Determination of Solubility

Given the lack of readily available quantitative solubility data for this compound, an experimental approach is necessary. The following is a detailed protocol for determining the solubility of this compound in a given organic solvent using the isothermal shake-flask method.

Materials and Equipment

-

This compound (purity ≥ 98%)[1]

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period to reach equilibrium (typically 24-72 hours).[3] This ensures that the solvent is fully saturated with the solute.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available in the search results, general precautions for handling halogenated aromatic compounds should be followed. The GHS information for the parent compound, dibenzofuran, and related halogenated dibenzofurans indicates potential hazards.[4][5]

Hazard Statements (based on related compounds):

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Handling: Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[8] Recommended storage is at room temperature.[1]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[4] Avoid release to the environment.

Summary of Predicted and Experimental Data

The following table is provided as a template for researchers to populate with their experimentally determined solubility data for this compound at a specified temperature (e.g., 25 °C).

| Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Toluene | Nonpolar | High | User to populate |

| Dichloromethane | Polar Aprotic | High | User to populate |

| Tetrahydrofuran | Polar Aprotic | Moderate to High | User to populate |

| Acetone | Polar Aprotic | Moderate | User to populate |

| Ethyl Acetate | Polar Aprotic | Moderate | User to populate |

| Acetonitrile | Polar Aprotic | Low to Moderate | User to populate |

| Methanol | Polar Protic | Low | User to populate |

| Ethanol | Polar Protic | Low | User to populate |

| Water | Polar Protic | Very Low | User to populate |

Conclusion

While specific quantitative data on the solubility of this compound is not readily published, a combination of theoretical prediction and a robust experimental protocol provides a clear path for researchers to obtain this critical information. By understanding the molecular properties of this compound and applying the principles of "like dissolves like," scientists can make informed decisions on solvent selection. The detailed experimental guide presented herein offers a reliable method for the quantitative determination of its solubility, empowering researchers in the fields of materials science and drug development to optimize their processes and advance their discoveries.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMIN

- This compound. Chem-Impex. (n.d.).

- Solubility of organic compounds. Khan Academy. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- This compound | 5943-11-3. TCI AMERICA. (n.d.).

- 2,8-Dibromodibenzofuran | C12H6Br2O | CID 82290. PubChem. (n.d.).

- Safety d

- SAFETY DATA SHEET. Sigma-Aldrich. (2024, September 7).

- SAFETY D

- MATERIAL SAFETY DATA SHEETS 2,8-DICHLORODIBENZOFURAN.

- SAFETY D

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Khan Academy [khanacademy.org]

- 3. m.youtube.com [m.youtube.com]

- 4. cpachem.com [cpachem.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. fishersci.com [fishersci.com]

- 7. 2,8-Dibromodibenzofuran | C12H6Br2O | CID 82290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2,8-Diiododibenzofuran for Advanced Research Applications

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals working with 2,8-diiododibenzofuran. It moves beyond a simple data sheet to provide a holistic understanding of its properties, synthesis, and safe handling, grounded in established scientific principles and practical, field-proven insights.

Core Compound Identification and Properties

This compound is a specialized aromatic compound characterized by a dibenzofuran backbone substituted with two iodine atoms. This substitution pattern enhances its utility as a versatile intermediate in various synthetic applications, particularly in the fields of organic electronics and medicinal chemistry.[1]

| Property | Value | Source |

| CAS Number | 5943-11-3 | [1][2] |

| Molecular Formula | C₁₂H₆I₂O | [1][2] |

| Molecular Weight | 419.99 g/mol | [1][2] |

| Appearance | White to light yellow/orange powder or crystal | [1][2] |

| Melting Point | 174 - 178 °C | [1][2] |

| Purity | ≥ 98% (by GC) | [1][2] |

| MDL Number | MFCD00094363 | [1][2] |

| PubChem ID | 634525 | [1] |

Strategic Synthesis Pathway

Conceptual Workflow: Electrophilic Iodination

The introduction of iodine onto the dibenzofuran ring is achieved via an electrophilic aromatic substitution reaction. The choice of iodinating agent and reaction conditions is critical to achieving the desired 2,8-disubstitution pattern, which is favored due to the directing effects of the oxygen atom in the furan ring.

Caption: Essential safety precautions for handling this compound.

First Aid Measures (General Guidance):

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Applications in Research and Development

The unique electronic and structural properties of this compound make it a valuable building block in several advanced research areas. [1]The iodine substituents serve as excellent leaving groups for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of more complex molecular architectures.

-

Organic Electronics: This compound is utilized in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). [1]The dibenzofuran core provides a rigid, planar structure with desirable photophysical properties, while the iodo groups allow for further functionalization to tune electronic characteristics. [1]* Pharmaceuticals and Medicinal Chemistry: The dibenzofuran scaffold is present in various biologically active molecules. This compound can serve as a key intermediate for synthesizing potential drug candidates, enabling the exploration of structure-activity relationships. [1]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

-

Storage Temperature: Room temperature is generally acceptable, though storage in a cool (<15°C), dark place is recommended for long-term stability. [2]* Conditions to Avoid: Keep the container tightly closed and store in a dry, well-ventilated place. Protect from light and moisture.

References

- 2,8-Dichlorodibenzofuran - CAS - 5409-83-6. Axios Research. [Link]

- 2,8-Dibromodibenzofuran | C12H6Br2O | CID 82290. PubChem. [Link]

- SAFETY DATA SHEET.

- Safety d

- 2,8-Dichlorodibenzofuran | C12H6Cl2O | CID 21510. PubChem. [Link]

- Synthesis of 1,3-Dihydro-2-benzofurans. Organic Chemistry Portal. [Link]

- Benzofuran synthesis. Organic Chemistry Portal. [Link]

Sources

A Theoretical and Computational Guide to 2,8-Diiododibenzofuran: Unveiling Electronic Structure and Spectroscopic Properties for Advanced Applications

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2,8-diiododibenzofuran. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in understanding and predicting the molecular properties of this versatile compound. By detailing established computational methodologies, this document serves as a roadmap for in-silico analysis, from fundamental electronic structure to the prediction of spectroscopic behavior.

Introduction: The Significance of this compound

This compound is a specialized organic molecule built upon a rigid dibenzofuran core. The strategic placement of two iodine atoms at the 2 and 8 positions significantly influences its electronic properties and reactivity, making it a valuable building block in various scientific domains.[1] Its unique structure enhances its utility in organic synthesis, particularly in cross-coupling and functionalization reactions.[1] This reactivity has led to its application in the development of novel electronic materials for organic light-emitting diodes (OLEDs) and photovoltaic cells.[1] Furthermore, its distinct architecture is being explored for the synthesis of potential drug candidates in medicinal chemistry.[1]

A thorough understanding of the electronic and structural properties of this compound at a molecular level is paramount for the rational design of new materials and therapeutics. Computational modeling, particularly through Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), offers a powerful and cost-effective avenue to elucidate these properties before embarking on extensive experimental synthesis and characterization.

Core Computational Methodologies: A Primer

The in-silico investigation of this compound hinges on a synergistic application of DFT and TD-DFT. These quantum mechanical methods provide a robust framework for predicting molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) for Ground-State Properties

DFT is a computational method that simplifies the many-body problem of interacting electrons by focusing on the electron density, which is a function of only three spatial coordinates. This approach allows for the calculation of the ground-state electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.

Key DFT Applications for this compound:

-

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.

-

Electronic Structure Analysis: Calculating the distribution of electrons and identifying key molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Vibrational Frequency Analysis: Predicting the infrared (IR) spectrum of the molecule, which can be used to identify characteristic functional groups and confirm the stability of the optimized geometry.

-

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecule's surface to predict sites of electrophilic and nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

TD-DFT is an extension of DFT that allows for the study of the electronic excited states of molecules. This is crucial for understanding a molecule's response to light, which is fundamental to its application in optoelectronic devices.

Key TD-DFT Applications for this compound:

-

UV-Vis Absorption Spectra Prediction: Simulating the electronic absorption spectrum to identify the wavelengths of light the molecule absorbs.

-

Analysis of Electronic Transitions: Determining the nature of the electronic transitions (e.g., π→π, n→π) that give rise to the observed absorption bands.

A Step-by-Step Computational Workflow

The following protocol outlines a standard workflow for the computational analysis of this compound. This workflow is designed to be self-validating, with each step building upon the previous one to ensure the reliability of the final results.

Step 1: Molecular Structure Input and Initial Geometry

The first step is to generate an initial 3D structure of this compound. This can be done using molecular building software or by obtaining the structure from a chemical database like PubChem.

Step 2: Ground-State Geometry Optimization with DFT

The initial structure is then optimized to find its lowest energy conformation. This is a critical step, as the accuracy of all subsequent calculations depends on having a realistic molecular geometry.

Protocol for DFT Geometry Optimization:

-

Select a Functional and Basis Set: A common choice for organic molecules is the B3LYP hybrid functional combined with a basis set such as 6-311++G(d,p). The choice of functional and basis set should be justified based on literature precedents for similar halogenated aromatic compounds.

-

Perform the Optimization Calculation: The optimization is run until the forces on the atoms are close to zero, indicating that a minimum on the potential energy surface has been reached.

-

Confirm the Nature of the Stationary Point: A vibrational frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum and not a transition state.

Step 3: Analysis of Ground-State Electronic Properties

Once the optimized geometry is obtained, a single-point DFT calculation is performed to analyze its electronic properties.

Key Parameters to Analyze:

-

HOMO and LUMO Energies: These orbitals are crucial for understanding the molecule's reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, provides an estimate of the molecule's excitability.

-

Molecular Electrostatic Potential (MEP): The MEP map reveals the regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Step 4: Simulating the UV-Vis Spectrum with TD-DFT

To understand the optical properties of this compound, a TD-DFT calculation is performed on the optimized ground-state geometry.

Protocol for TD-DFT Calculation:

-

Select the Same Functional and Basis Set as in the DFT Optimization: Consistency is key for reliable results.

-

Specify the Number of Excited States to Calculate: Typically, calculating the first 10-20 singlet excited states is sufficient to reproduce the main features of the UV-Vis spectrum.

-

Include a Solvation Model: To better mimic experimental conditions, it is advisable to include a solvent model, such as the Polarizable Continuum Model (PCM), using a solvent like methanol or chloroform.

Visualization of Computational Workflows and Concepts

Visual diagrams are essential for understanding the relationships between different computational steps and the concepts they represent.

Caption: A generalized workflow for the computational study of this compound.

Caption: The relationship between HOMO, LUMO, and electronic excitation.

Data Presentation and Interpretation

The results of the computational studies should be presented in a clear and concise manner to facilitate interpretation and comparison with experimental data.

Table 1: Key Calculated Electronic Properties of this compound (Illustrative)

| Property | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates the energy required for electronic excitation. |

Note: The values in this table are illustrative and would be populated with the actual results from a DFT calculation.

Table 2: Predicted UV-Vis Absorption Maxima for this compound (Illustrative)

| Wavelength (λmax) | Oscillator Strength (f) | Major Orbital Contribution (Illustrative) |

| 320 nm | 0.25 | HOMO → LUMO (π→π) |

| 285 nm | 0.18 | HOMO-1 → LUMO (π→π) |

| 250 nm | 0.35 | HOMO → LUMO+1 (π→π*) |

Note: This table illustrates how TD-DFT results can be presented. The actual values would be obtained from the calculation.

The Imperative of Experimental Validation

While computational modeling provides invaluable predictive insights, it is crucial to validate the theoretical results with experimental data. A robust scientific investigation integrates both theoretical and experimental approaches.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. An experimental crystal structure of this compound would provide the ultimate benchmark for validating the accuracy of the DFT-optimized geometry.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This data can be used to confirm the molecular structure and can be correlated with calculated NMR chemical shifts.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The experimental IR spectrum reveals the vibrational modes of the molecule. These can be compared with the vibrational frequencies calculated by DFT to assess the accuracy of the computational model.

-

UV-Vis Spectroscopy: The experimental UV-Vis absorption spectrum provides the wavelengths of maximum absorption (λmax), which can be directly compared with the predictions from TD-DFT calculations.

Conclusion and Future Outlook

The theoretical and computational methodologies outlined in this guide provide a powerful framework for elucidating the fundamental properties of this compound. By leveraging DFT and TD-DFT, researchers can gain a deep understanding of its electronic structure, reactivity, and spectroscopic behavior. This knowledge is instrumental in guiding the rational design of novel materials and pharmaceuticals with tailored properties. The synergy between computational prediction and experimental validation will continue to be a driving force in unlocking the full potential of this versatile molecule.

References

- Chem-Impex. (n.d.). This compound.

Sources

A Technical Guide to Emerging Research Frontiers for Substituted Dibenzofurans

Abstract

The dibenzofuran scaffold, a rigid, planar heterocyclic system, has emerged as a privileged structure in chemical sciences, demonstrating remarkable versatility across disparate fields. Its unique combination of thermal stability, chemical robustness, and tunable electronic properties makes it a focal point for innovation. This technical guide provides an in-depth analysis of three primary frontiers for research and development involving substituted dibenzofurans: 1) Medicinal Chemistry, where derivatives are being engineered as next-generation kinase inhibitors and antimicrobial agents; 2) Materials Science, focusing on their role as high-performance host materials in organic light-emitting diodes (OLEDs) and as novel organic semiconductors; and 3) Environmental Science, which addresses both the challenges posed by halogenated dibenzofurans as persistent pollutants and the development of advanced remediation strategies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental workflows, and a forward-looking perspective on high-potential research trajectories.

Introduction: The Dibenzofuran Scaffold - A Privileged Structure

Dibenzofuran (DBF) is a heterocyclic aromatic compound composed of two benzene rings fused to a central furan ring.[1] This seemingly simple structure possesses a unique confluence of properties that make it an exceptionally valuable building block in both biological and material contexts.

Core Chemical Properties and Nomenclature

The dibenzofuran ring system is thermally robust and soluble in nonpolar organic solvents.[1] Its planarity and aromaticity are key to its electronic properties. The numbering system, critical for discussing substituted derivatives, follows a standard convention that allows for precise description of functionalization patterns, which in turn dictates the molecule's ultimate function.

Rationale for its Versatility: Rigidity, Planarity, and Tunable Electronics

The core appeal of the dibenzofuran scaffold lies in its structural rigidity and planarity. In medicinal chemistry, this rigid backbone reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. In materials science, planarity facilitates π-π stacking and efficient charge transport, which is crucial for organic electronics.[2][3] Furthermore, the scaffold can be readily functionalized at multiple positions, allowing for the precise tuning of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, solubility, and photophysical characteristics.[2]

Frontier 1: Medicinal Chemistry and Drug Discovery

The dibenzofuran moiety is present in numerous natural products and has been extensively explored as a pharmacophore for developing new drugs.[4][5] Research in this area is advancing rapidly, with several compounds in clinical trials.[4][6]

Dibenzofurans as Kinase Inhibitors: A Promising Avenue in Oncology

A significant area of interest is the development of dibenzofuran-based kinase inhibitors. Natural products like Cercosporamide have been identified as potent, ATP-competitive inhibitors of several kinases, including Pim-1, Mnk1/2, and CLK1, which are implicated in tumor growth and progression.[7]

-

Mechanistic Insight: The dibenzofuran scaffold acts as a stable anchor within the ATP-binding pocket of kinases. Strategic substitution allows for the introduction of functional groups that can form key hydrogen bonds and van der Waals interactions with the enzyme, leading to high potency and selectivity.

-

Research Opportunity: There is a substantial opportunity to design novel dibenzofuran derivatives inspired by the Cercosporamide scaffold.[7] Research can focus on modifying substitution patterns to enhance selectivity for specific kinase targets, thereby reducing off-target effects and improving the therapeutic index. This includes exploring derivatives with activity against non-small cell lung cancer, acute myeloid leukemia, and hepatocellular carcinoma.[7]

Table 1: Structure-Activity Relationship (SAR) Insights for Dibenzofuran-Based Bioactive Compounds

| Substitution Position | Functional Group | Observed Biological Activity | Rationale / Causality |

| C4 | Carboxamide (-CONH₂) | Kinase Inhibition (e.g., Cercosporamide) | The amide group often acts as a key hydrogen bond donor/acceptor, anchoring the molecule in the kinase hinge region.[7] |

| C1, C3 | Hydroxyl (-OH) | Antihyperglycemic, Antioxidant | Polyoxygenated dibenzofurans often exhibit strong antioxidant properties and can modulate metabolic pathways.[7] |

| Various | Alkylamino chains | Anticancer, Antibacterial | These groups enhance solubility and can form ionic interactions with biological targets.[1] |

| Various | Halogens (Cl, Br) | Toxicity (Environmental Concern) | Halogenation increases lipophilicity and persistence, leading to bioaccumulation and interaction with receptors like the Aryl hydrocarbon receptor (AhR).[8][9][10] |

Novel Antimicrobial and Antiviral Agents

Dibenzofuran derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1][4][6] Some derivatives have also shown potential as anti-HIV-1 agents.[4]

-

Causality: The planar aromatic system can intercalate into DNA or disrupt cell membrane integrity. The specific substitutions modulate the compound's lipophilicity and ability to interact with microbial-specific targets.

-

Research Opportunity: A key research direction is the synthesis of dibenzofuran libraries to screen against drug-resistant microbial strains. The goal is to identify novel scaffolds that circumvent existing resistance mechanisms. Furthermore, developing dibenzofuro[3,2-d]pyrimidines has been shown to restore the susceptibility of resistant fungal strains to existing azole treatments.[7]

Experimental Workflow: Synthesis and Screening of a Novel Dibenzofuran Library

This workflow outlines a robust process for creating and evaluating a library of dibenzofuran candidates for kinase inhibitory activity. The synthesis relies on a modern, efficient palladium-catalyzed cyclization.

-

Precursor Synthesis: Synthesize a series of 2-arylphenol precursors. This can be achieved via a Suzuki coupling between a suitably substituted 2-bromophenol and various arylboronic acids. This step allows for the introduction of diversity on one of the outer benzene rings.

-

Cyclization Reaction Setup: In a nitrogen-purged reaction vessel, combine the 2-arylphenol precursor (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a suitable ligand such as SPhos (0.1 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq) in an anhydrous solvent like toluene.

-

Reaction Execution: Heat the mixture to 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup and Purification: After cooling, filter the reaction mixture through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure substituted dibenzofuran.

-

Characterization: Confirm the structure of each synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Workflow for discovery of dibenzofuran-based kinase inhibitors.

Frontier 2: Advanced Materials for Optoelectronics

The rigid, electron-rich dibenzofuran core is an ideal platform for creating functional materials for optoelectronic applications, most notably as key components in OLEDs.[2][11]

High-Performance Host Materials for OLEDs

In phosphorescent OLEDs (PhOLEDs), an emissive guest molecule is doped into a host material matrix. The host's primary role is to facilitate charge transport and efficiently transfer its excitation energy to the guest.

-

The Role of High Triplet Energy: For efficient energy transfer to a phosphorescent emitter, the host material must possess a triplet energy (T₁) higher than that of the emitter. This prevents back-energy transfer and quenching, ensuring high device efficiency. Dibenzofuran's rigid structure helps maintain a high T₁ level, making it an excellent candidate for blue and green PhOLED hosts.[2]

-

Research Opportunity: A key challenge is the development of "bipolar" host materials that can transport both electrons and holes effectively. This is achieved by linking the electron-donating dibenzofuran unit to an electron-accepting moiety (like a triazine or pyridine).[12] Future research should focus on designing novel bipolar hosts where the substitution pattern on the dibenzofuran core is optimized to balance charge mobilities and maximize device lifetime.

Table 2: Comparative Photophysical Properties of Dibenzofuran-Based OLED Host Materials

| Host Material Derivative | Triplet Energy (T₁) (eV) | HOMO (eV) | LUMO (eV) | Application Note |

| Dibenzofuran-Triazine (DBF-Trz) | ~3.0 - 3.4 | ~ -6.4 | ~ -2.9 | High triplet energy suitable for blue PhOLEDs. The triazine moiety enhances electron transport.[12] |

| Dibenzofuran-Biphenyl-Si-Triazine (DBiPSiTrz) | ~3.37 | -6.43 | -2.95 | Sterically protected design to improve morphological stability and device lifetime.[12] |

| Dibenzofuran-Cyano (CN-DBF) | Varies with isomer | Varies | Varies | Regioisomeric placement of the cyano group significantly impacts device efficiency and color purity.[2] |

| Dibenzofuran-fused BODIPY | N/A (Emitter) | N/A | N/A | Fusing dibenzofuran to a BODIPY core creates rigid, highly fluorescent dyes with red-shifted emission.[13] |

Thermally Activated Delayed Fluorescence (TADF)

TADF is a mechanism that allows OLEDs to harvest triplet excitons without using heavy metals. This requires materials with a very small energy gap between their singlet (S₁) and triplet (T₁) states (ΔE_ST).

-

Research Opportunity: Dibenzofuran derivatives can be used as the donor component in donor-acceptor TADF molecules. The research frontier lies in designing molecules where the spatial separation and relative orientation of the dibenzofuran donor and the acceptor unit are precisely controlled to minimize ΔE_ST and maximize the rate of reverse intersystem crossing (RISC), a key process for TADF efficiency.[14]

Diagram 3.3: Energy Transfer in a Dibenzofuran-Hosted PhOLED

Caption: Energy transfer cascade in a PhOLED with a high-triplet-energy host.

Frontier 3: Environmental Science and Remediation

While the core dibenzofuran structure is a valuable synthetic tool, its halogenated congeners, particularly polychlorinated dibenzofurans (PCDFs), are persistent organic pollutants (POPs).[9] They are often formed as unintentional byproducts during incineration of chlorine-containing products and other industrial processes.[1][9]

Understanding the Fate of Halogenated Dibenzofurans

PCDFs are toxic, suspected human carcinogens, and tend to bioaccumulate in the food chain.[8][9] Their persistence and resistance to natural degradation pose a significant environmental and health risk.[8]

-

Research Opportunity: A major area of research involves developing more sophisticated analytical methods to detect and quantify specific PCDF congeners in complex environmental samples like soil, sediment, and biological tissues.[8] This is crucial for accurate risk assessment and for tracing pollution back to its source.[15][16]

Bioremediation Strategies

Bioremediation offers a potentially cost-effective and environmentally friendly way to clean up contaminated sites. Certain microorganisms have evolved pathways to degrade aromatic hydrocarbons.

-

Microbial Degradation: Bacteria such as Sphingomonas sp. strain RW1 have been shown to be capable of degrading dibenzofuran and some of its chlorinated derivatives.[17] The degradation process is often limited by the bioavailability of the compounds, which adsorb strongly to soil organic matter.[17]

-

Research Opportunity: A key challenge is overcoming microbial antagonism in complex soil environments. For example, some native soil bacteria can secrete compounds that inhibit the growth of the desired degrading bacteria.[18] Research into "helper" strains or chemical supplements (like salicylic acid or iron) that can suppress these inhibitory effects and boost the efficiency of the primary degrader represents a significant frontier.[18]

Experimental Workflow: Bioremediation Feasibility Study

This protocol describes a laboratory-scale experiment to assess the potential of a bacterial strain to remediate PCDF-contaminated soil.

-

Soil Preparation: Obtain soil from the contaminated site or prepare a model soil. Sterilize a portion of the soil by autoclaving to serve as a negative control, which helps distinguish between biological and abiotic degradation.

-

Spiking: If using model soil, spike it with a known concentration of a target PCDF congener (e.g., 2-chlorodibenzofuran) dissolved in a minimal amount of a suitable solvent. Allow the solvent to evaporate completely.

-

Inoculation: Prepare a liquid culture of the degrading bacterial strain (e.g., Sphingomonas sp. RW1) grown to a specific optical density. Inoculate the non-sterile soil microcosms with the bacterial culture. Add sterile medium to the sterile controls.

-

Incubation: Incubate all microcosms under controlled conditions (e.g., 25°C, 60% moisture content) in the dark.

-

Sampling and Analysis: At regular time intervals (e.g., 0, 7, 14, 28 days), collect triplicate soil samples from each experimental group.

-

Extraction: Perform a solvent extraction (e.g., with acetonitrile) to recover the PCDF from the soil samples.[17]

-

Quantification: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of the target PCDF. The rate of disappearance in the inoculated samples compared to the sterile controls indicates the effectiveness of the bioremediation.

Caption: Flowchart for a lab-scale soil microcosm bioremediation study.

Conclusion and Future Perspectives

The substituted dibenzofuran scaffold is a testament to the power of a single molecular framework to influence a multitude of scientific disciplines. The future of dibenzofuran research is inherently interdisciplinary. Success in drug discovery will depend on efficient synthetic chemistry. Advances in OLED technology will benefit from a deeper understanding of photophysics and quantum chemistry. Effective environmental remediation will require a combination of microbiology, analytical chemistry, and environmental engineering. The research opportunities outlined in this guide—from designing selective kinase inhibitors to engineering microbial consortia and creating next-generation display materials—highlight the vibrant and impactful future of this privileged heterocyclic system.

References

- The Role of Dibenzofuran Derivatives in Modern OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD.

- A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). Molecules.

- Hintikka, V., et al. (2008). Remediation of soils contaminated by dioxins and furans.

- Savanur, M. R. S., et al. (2022).

- Overcoming microbial antagonism: strategic enhancements for dibenzofuran bioremediation. (2025). Journal of Environmental Management.

- Medicinal active applications of Dibenzofuran derivatives. (2022).

- Synthesis, structure and photophysical properties of dibenzofuran-fused boron dipyrromethenes. Journal of Porphyrins and Phthalocyanines.

- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.

- A Comparative Analysis of Dibenzofuran-Based Functional M

- Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed Central.

- Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. SciSpace.

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. IJSRED.

- Removal of Dibenzofuran, Dibenzo-p-Dioxin, and 2-Chlorodibenzo-p-Dioxin from Soils Inoculated with Sphingomonas sp. Strain RW1.

- Recent advances on dioxin and furan (dibenzofuran) based pollutants from analytical, environmental, and health perspectives. (2025). PubMed.

- Machine Learning-Guided Discovery of Sterically Protected High Triplet Exciplex Hosts for Ultra-Bright Green OLEDs. Journal of the American Chemical Society.

- Regio-isomeric Effect of Dibenzofuran-Based Host Materials on Photophysics and Device Performance in Organic Light-Emitting Diodes. (2026).